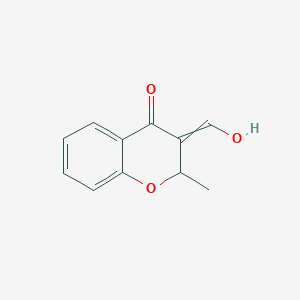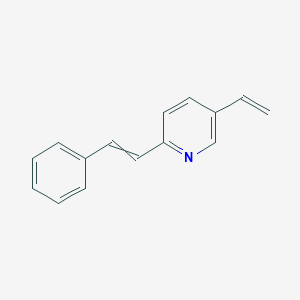![molecular formula C17H17Br2NO2 B14364354 N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide CAS No. 90593-36-5](/img/structure/B14364354.png)
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide is an organic compound characterized by its unique structure, which includes bromine atoms, an isopropyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide typically involves multiple steps, starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The isopropyl group is introduced through an etherification reaction, where isopropyl alcohol reacts with the phenol derivative in the presence of an acid catalyst. The final step involves the formation of the benzamide moiety through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Debrominated derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the study of biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and isopropyl group play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromophenol: Shares the dibromo substitution pattern but lacks the isopropyl and benzamide groups.
2-Methylbenzamide: Contains the benzamide moiety but lacks the bromine and isopropyl groups.
N-(2-Bromo-4-methylphenyl)benzamide: Similar structure but with only one bromine atom and a different substitution pattern.
Uniqueness
N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide is unique due to its combination of bromine atoms, isopropyl group, and benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
90593-36-5 |
|---|---|
Formule moléculaire |
C17H17Br2NO2 |
Poids moléculaire |
427.1 g/mol |
Nom IUPAC |
N-(2,4-dibromo-5-propan-2-yloxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-10(2)22-16-9-15(13(18)8-14(16)19)20-17(21)12-7-5-4-6-11(12)3/h4-10H,1-3H3,(H,20,21) |
Clé InChI |
HKMLZGPELVICLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Br)Br)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
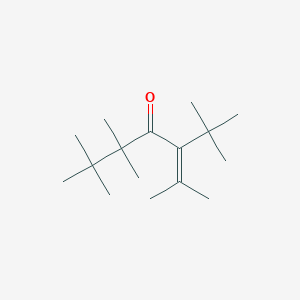
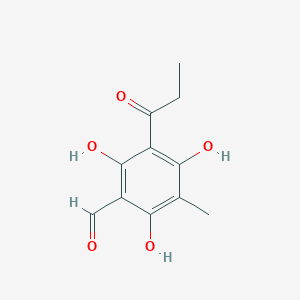

![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
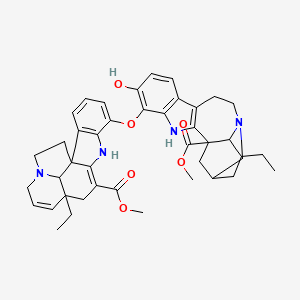
![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)

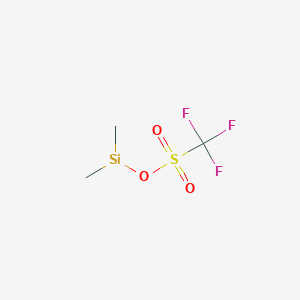
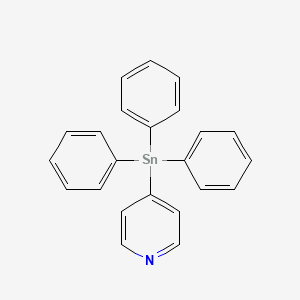
![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
